(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide
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Overview
Description
This compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound. Benzo[d]thiazoles are known for their wide range of biological activities and are used in the development of various drugs .
Chemical Reactions Analysis
Benzo[d]thiazoles can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and cycloaddition reactions .Scientific Research Applications
Synthesis and Chemical Properties
The compound , characterized by its benzothiazole core, is a part of a broader class of chemicals that have diverse applications in scientific research. One relevant study involves the synthesis of novel compounds derived from visnagenone and khellinone, demonstrating applications as anti-inflammatory and analgesic agents. These compounds, including variations of benzodifuran and thiazolopyrimidines, have shown significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, suggesting potential for therapeutic development (Abu‐Hashem et al., 2020).
Antimicrobial Activity
The benzothiazole core is also central to compounds with antimicrobial properties. For instance, new pyridine derivatives synthesized from 2-amino substituted benzothiazoles have been evaluated for antimicrobial activity, showing variable and modest effectiveness against bacteria and fungi (Patel et al., 2011). Similarly, benzothiazole-2-carboxamide derivatives have been identified as new anti-mycobacterial chemotypes, with several compounds exhibiting significant anti-tubercular activity (Pancholia et al., 2016).
Antioxidative and Antiproliferative Potential
The antioxidative and antiproliferative potential of benzothiazole derivatives has been explored, with compounds showing significant activity against human cancer cells and notable antioxidant capacity. This indicates their utility in developing treatments targeting oxidative stress and cancer proliferation (Cindrić et al., 2019).
Anticancer Activity
Some benzothiazole derivatives have been synthesized to target the epidermal growth factor receptor (EGFR), displaying moderate to excellent cytotoxicity against EGFR-high-expressed cancer cell lines, suggesting their potential as EGFR inhibitors for cancer therapy (Zhang et al., 2017).
Mechanism of Action
Properties
IUPAC Name |
N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S2/c1-24-8-7-22-15-6-4-13(25-2)10-17(15)27-19(22)21-18(23)12-3-5-14-16(9-12)26-11-20-14/h3-6,9-11H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMLUFFAFUWXMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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